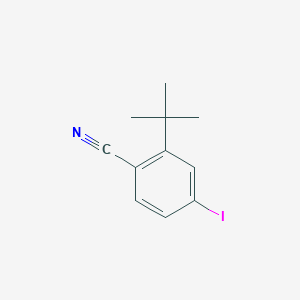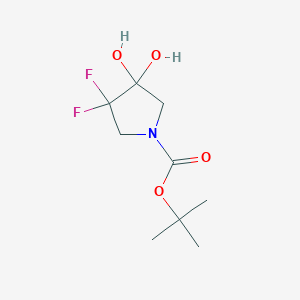
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO4 and a molecular weight of 239.21 g/mol . This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a pyrrolidine ring, with a tert-butyl ester group at the nitrogen position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with fluorinating agents under controlled conditions. One common method involves the use of tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol and the application of specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives .
科学的研究の応用
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The hydroxyl groups can participate in hydrogen bonding, further influencing its activity and selectivity .
類似化合物との比較
Similar Compounds
- tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is unique due to the presence of both fluorine atoms and hydroxyl groups on the pyrrolidine ring, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring high selectivity and reactivity .
特性
分子式 |
C9H15F2NO4 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
tert-butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H15F2NO4/c1-7(2,3)16-6(13)12-4-8(10,11)9(14,15)5-12/h14-15H,4-5H2,1-3H3 |
InChIキー |
GXELKBHHHZXPGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


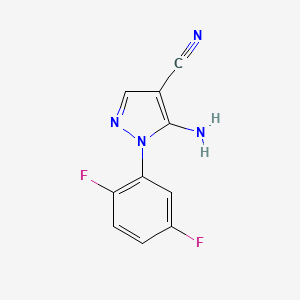
![(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B12440761.png)

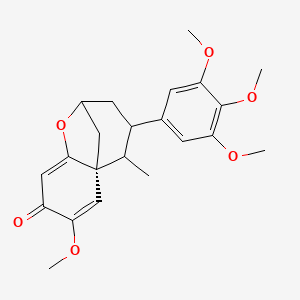
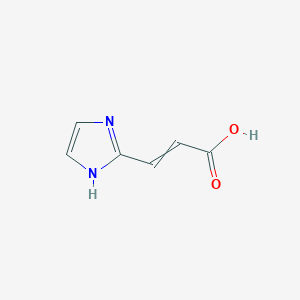
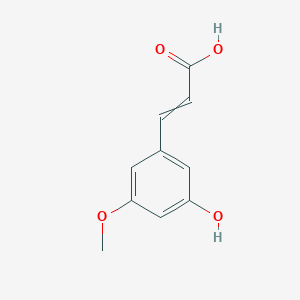

![4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440792.png)
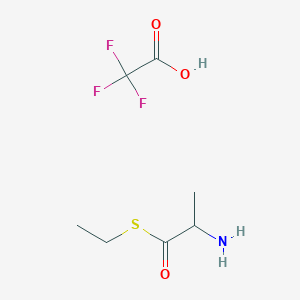
![3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B12440813.png)
![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
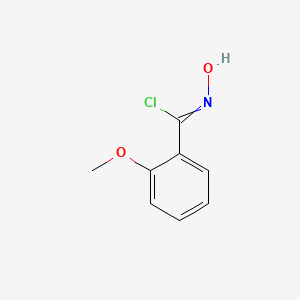
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-](/img/structure/B12440837.png)
